Enzymatic Hydrolysis Half-Life: STPP vs. Tetrasodium Pyrophosphate (TSPP)
Under enzymatic conditions simulating muscle tissue, tetrasodium pyrophosphate (TSPP) is rapidly cleaved, whereas pentasodium triphosphate (STPP) resists degradation for over 48 h. This directly impacts functional longevity in meat processing and enzyme-containing detergent formulations [1].
| Evidence Dimension | Enzymatic hydrolysis rate and residual concentration |
|---|---|
| Target Compound Data | STPP: first-order hydrolysis not complete by 48 h; only 1.20% tripolyphosphate remains after 48 h in the presence of myosin-tripolyphosphatase |
| Comparator Or Baseline | TSPP: hydrolyzed completely within 8 h; hydrolysis rate 12.51%/h in the presence of pyrophosphatase |
| Quantified Difference | TSPP degrades >50× faster; STPP provides sustained chelating action beyond 48 h vs. TSPP exhausted within 8 h |
| Conditions | Purified pyrophosphatase (PPase) and myosin-tripolyphosphatase (TPPase) from silver carp dorsal muscle; 31P NMR monitoring; ambient temperature |
Why This Matters
Formulators selecting STPP over TSPP can ensure prolonged metal-ion control in enzyme-containing systems, avoiding the rapid performance loss inherent with TSPP.
- [1] Wei Liu, Meng Xu, Yawei Zhang, et al. Mechanism of Polyphosphates Hydrolysis by Purified Polyphosphatases from the Dorsal Muscle of Silver Carp as Detected by ³¹P NMR. Journal of Food Science, 2015. View Source
